7-chloro-N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:
- Phenylsulfonyl group at position 3, contributing to electron-withdrawing effects and metabolic stability.
- 3,5-Dimethylphenylamine at position 5, providing steric bulk and lipophilicity, which may influence receptor binding and pharmacokinetics.
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(3,5-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-14-10-15(2)12-17(11-14)25-21-19-13-16(24)8-9-20(19)29-22(26-21)23(27-28-29)32(30,31)18-6-4-3-5-7-18/h3-13H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUYJFNLAKSYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-chloro-N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : C23H18ClN5O2S
- Molecular Weight : 463.9 g/mol
- CAS Number : 904578-49-0
The biological activity of this compound primarily revolves around its interaction with various cellular pathways. It has been noted for its ability to inhibit specific signaling pathways that are crucial in cancer cell proliferation and survival.
Key Mechanisms:
- WNT/β-catenin Pathway Inhibition : The compound has demonstrated inhibitory effects on the WNT/β-catenin signaling pathway, which is often dysregulated in cancer. In vitro studies have shown that it can reduce DVL-GFP recruitment at the plasma membrane, indicating a blockade of this pathway's activation .
- Reactive Oxygen Species (ROS) Production : The compound has been associated with increased ROS production in cancer cell lines, which can lead to apoptosis through oxidative stress mechanisms .
Biological Activity and Efficacy
Several studies have investigated the biological activity of this compound across different cancer models.
Anticancer Activity
A notable study reported that this compound exhibited significant cytotoxicity against various cancer cell lines:
- HCT116 Cells : The compound inhibited growth with an EC50 value of 7.1 ± 0.6 μM.
- SW480 and SW620 Cells : These colon cancer cell lines showed moderate sensitivity to the compound's effects on the WNT pathway .
| Cell Line | EC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 | 7.1 ± 0.6 | ROS production leading to apoptosis |
| SW480 | Moderate | WNT/β-catenin pathway inhibition |
| SW620 | Moderate | WNT/β-catenin pathway inhibition |
Study 1: In Vitro Analysis
A series of experiments conducted on HEK293 cells demonstrated that the compound effectively reduced DVL-GFP recruitment with an EC50 of 0.74 ± 0.08 μM for the racemic mixture. The individual enantiomers showed varied potency, with (S)-enantiomer being significantly more active than its (R)-counterpart .
Study 2: Neuropharmacological Effects
In addition to its anticancer properties, preliminary studies suggest potential neuropharmacological applications due to its ability to modulate neurotransmitter levels in the brain. Microdialysis studies indicated that this compound could cross the blood-brain barrier and elevate acetylcholine and serotonin levels in the hippocampus .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl in ) stabilize the triazoloquinazoline core, while electron-donating groups (e.g., methoxy in ) modulate resonance properties.
Anticancer Activity ():
- Triazoloquinazolines with sulfonyl groups (e.g., phenylsulfonyl) exhibit moderate anticancer activity, with growth inhibition (GP) values of 30–60% at 10 µM against diverse cancer cell lines.
- Substituent Impact :
Microtubule Stabilization ():
- Analogs with difluorophenoxy and neopentylamine groups demonstrated nanomolar potency in stabilizing microtubules, a mechanism relevant to neurodegenerative diseases. The target compound’s lack of fluorine or morpholino groups may limit this application.
Antiparasitic Activity ():
- Thienotriazolopyrimidines conjugated with 1,2,4-oxadiazole rings showed activity against Trypanosoma cruzi.
Q & A
Q. What synthetic methodologies are recommended for preparing 7-chloro-N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves dissolving intermediates (e.g., halogenated precursors) in ethanol or DMF, reacting with amines at 60–100°C for 24–72 hours, and purifying via column chromatography (EtOAc/light petroleum mixtures) . Key steps include:
- Temperature Control : Higher temperatures (70–100°C) improve reaction rates but require monitoring for byproduct formation .
- Solvent Optimization : Ethanol balances solubility and safety, while DMF enhances reactivity for stubborn substitutions .
- Purification : Gradient elution with EtOAc/light petroleum (3:7 to 8:2) resolves polar byproducts .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Analyze - and -NMR for characteristic peaks (e.g., sulfonyl group protons at δ 3.1–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 504.1 [M+H]) and fragmentation patterns .
- Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Methodological Answer : Focus on modifying substituents to enhance target binding and pharmacokinetics:
- Sulfonyl Group : Replace phenylsulfonyl with methylsulfonyl to improve solubility or with electron-withdrawing groups (e.g., trifluoromethoxy) to enhance metabolic stability .
- Quinazoline Core : Introduce halogens (e.g., fluorine at position 7) to boost electrophilic interactions with enzyme active sites .
- Aromatic Substitutents : Test 3,5-dimethylphenyl against bulkier groups (e.g., cyclohexyl) to assess steric effects on receptor binding .
Example SAR Table :
| Substituent Modification | Biological Activity (IC, nM) | Solubility (mg/mL) |
|---|---|---|
| Phenylsulfonyl (Parent) | 120 ± 15 | 0.12 |
| Trifluoromethoxy | 85 ± 10 | 0.08 |
| Cyclohexyl | 150 ± 20 | 0.05 |
| Data derived from analogs in . |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Address discrepancies via:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC validation) .
- Solubility Adjustments : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Statistical Reprodubility : Perform triplicate experiments with blinded analysis to minimize bias .
Q. How can computational methods predict this compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking and dynamics simulations:
- Docking (AutoDock Vina) : Use PDB structures (e.g., EGFR kinase: 1M17) to identify binding poses. Focus on hydrogen bonds between the sulfonyl group and Lys721 .
- MD Simulations (GROMACS) : Simulate 100-ns trajectories in explicit solvent to assess stability of the ligand-receptor complex .
- Free Energy Calculations (MM/PBSA) : Estimate binding energy contributions of substituents (e.g., 3,5-dimethylphenyl vs. 4-fluorophenyl) .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
- Methodological Answer : Variability arises from:
- Measurement Techniques : Shake-flask vs. HPLC methods yield differences due to equilibrium time and detection limits .
- Polymorphism : Crystallize the compound in different solvents (e.g., ethanol vs. acetonitrile) to isolate stable vs. metastable forms .
- pH Effects : Test solubility at pH 7.4 (physiological) vs. pH 1.2 (gastric) to mimic in vivo conditions .
Handling and Safety
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow protocols for sulfonamide-containing compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
